BenchChemオンラインストアへようこそ!

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1353966-01-4) is a synthetic heterocyclic building block with the molecular formula C18H30N4O3 and a molecular weight of 350.46 g/mol. It belongs to the O-linked 4-aminopyrimidine-piperidine class, characterized by an ether bridge between the pyrimidine core and a Boc-protected piperidine ring, with a diethylamino substituent at the pyrimidine 6-position.

Molecular Formula C18H30N4O3
Molecular Weight 350.5
CAS No. 1353966-01-4
Cat. No. B3027648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
CAS1353966-01-4
Molecular FormulaC18H30N4O3
Molecular Weight350.5
Structural Identifiers
SMILESCCN(CC)C1=CC(=NC=N1)OC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C18H30N4O3/c1-6-21(7-2)15-12-16(20-13-19-15)24-14-8-10-22(11-9-14)17(23)25-18(3,4)5/h12-14H,6-11H2,1-5H3
InChIKeyVCPCRRKNECZLJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1353966-01-4): Structural Identity and Research-Grade Specifications


tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1353966-01-4) is a synthetic heterocyclic building block with the molecular formula C18H30N4O3 and a molecular weight of 350.46 g/mol. [1] It belongs to the O-linked 4-aminopyrimidine-piperidine class, characterized by an ether bridge between the pyrimidine core and a Boc-protected piperidine ring, with a diethylamino substituent at the pyrimidine 6-position. This compound serves as a key intermediate in medicinal chemistry programs targeting kinases, phosphodiesterases, and other ATP-binding enzymes, where the 6-(diethylamino)pyrimidin-4-yl motif functions as a recognized hinge-binding pharmacophore.

Why Substituting tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1353966-01-4) with In-Class Analogs Risks Experimental Irreproducibility


Compounds within the 6-(diethylamino)pyrimidin-4-yl-piperidine family share a common pharmacophoric core but diverge critically at the linker position, where the atom connecting the pyrimidine to the piperidine (oxygen, nitrogen, or methyleneoxy) fundamentally alters hydrogen-bonding capacity, conformational flexibility, and metabolic stability. [1] Specifically, the O-linked variant (target compound) presents zero hydrogen-bond donor atoms in the linker region, whereas the N-linked analog (CAS 1353980-35-4) introduces one H-bond donor (the secondary amine NH), which can redirect binding orientation within an ATP pocket or alter membrane permeability. The methyleneoxy analog (CAS 1353947-42-8) extends the linker by one methylene unit, increasing both molecular weight (364.49 vs. 350.46) and rotatable bond count, thereby changing entropic factors in target engagement. These differences preclude generic interchangeability without re-optimization of the structure-activity relationship.

Quantitative Differentiation Evidence for tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1353966-01-4) vs. Closest Structural Analogs


Linker Hydrogen-Bond Donor Count: O-Linked (Target) vs. N-Linked (CAS 1353980-35-4)

The target compound employs an ether (O) linker between the pyrimidine 4-position and the piperidine ring, contributing zero hydrogen-bond donors (HBD) in the linker moiety. The direct amino-linked analog (CAS 1353980-35-4) carries a secondary amine (NH) at the equivalent position, contributing one HBD. This difference of ΔHBD = 1 influences both passive membrane permeability (fewer HBDs generally favor permeability) and target binding geometry, as the NH can act as an additional hydrogen-bond anchor within ATP-binding sites. [1]

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Molecular Weight and Lipophilicity (cLogP): Target Compound vs. Methyleneoxy Analog

The target compound (C18H30N4O3) has a molecular weight of 350.46 g/mol. The methyleneoxy-extended analog (C19H32N4O3, CAS 1353947-42-8) has a molecular weight of 364.49 g/mol, representing a +14.03 Da increase due to the additional methylene spacer. This increase in molecular weight and associated rotatable bond count (estimated +1 rotatable bond) elevates topological polar surface area (TPSA) and can reduce ligand efficiency metrics (e.g., LE = -log(IC50)/heavy atom count) when progressing toward lead optimization. [1] The more compact O-linked scaffold of the target compound offers superior ligand efficiency potential in fragment-based or lead-like chemical space.

Drug-likeness Physicochemical Properties Lead Optimization

Vendor Purity Specification: Target Compound at 98% (Leyan) vs. 95% Standard for Amino Analog

Multiple vendors supply the target compound at verified purity levels: Fluorochem offers 95+% purity (Product F090981), while Leyan (Shanghai Haoyuan Chemexpress) supplies the compound at 98% purity (Product No. 1779862). By comparison, the direct amino-linked analog (CAS 1353980-35-4) is commonly listed at 95% purity from Fluorochem (Product F090944) and AChemBlock. The availability of the target compound at 98% purity provides a 3-percentage-point advantage over the standard 95% grade, translating to fewer impurities that could confound biological assay interpretation or complicate downstream synthetic transformations.

Chemical Procurement Purity Specification Reproducibility

Synthetic Tractability: Boc-Protected Piperidine as a Modular Diversification Handle vs. Deprotected Analogs

The tert-butyl carbamate (Boc) group on the piperidine nitrogen of the target compound serves as an orthogonal protecting group that is stable under basic, nucleophilic, and reductive conditions but can be cleanly removed under acidic conditions (e.g., TFA/DCM or HCl/dioxane). [1] This enables a modular two-step diversification strategy: (1) Boc deprotection to expose the free piperidine NH, followed by (2) N-functionalization (acylation, sulfonylation, reductive amination, or arylation). In contrast, the Boc-deprotected free amine analog (CAS 1353966-46-7, [6-(4-aminomethyl-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride) is already in a terminal functional state and cannot be re-protected without additional synthetic steps, limiting its utility as a diversification point. The Boc group also improves chromatographic behavior and long-term storage stability compared to the free amine salt.

Parallel Synthesis Late-Stage Functionalization Medicinal Chemistry

Piperidine vs. Piperazine Core: Conformational Flexibility and Basicity Distinction

The target compound contains a piperidine ring (pKa of conjugate acid ≈ 10.6 for the free amine; reduced to non-basic carbamate under Boc protection). The piperazine analog (CAS 1353966-56-9) contains a piperazine core, which introduces a second nitrogen atom with a distinct pKa profile (piperazine pKa1 ≈ 9.7, pKa2 ≈ 5.3). This fundamentally alters the protonation state at physiological pH: the Boc-protected piperidine remains neutral, while a Boc-protected piperazine can still exhibit partial protonation at the unprotected nitrogen, potentially affecting solubility, off-target pharmacology (e.g., hERG binding associated with basic amines), and cell permeability. [1] The piperidine core also offers a more compact scaffold (fewer heteroatoms, lower TPSA) and distinct conformational preferences compared to piperazine.

Heterocycle Selection Combinatorial Chemistry Kinase Selectivity

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1353966-01-4)


Kinase Inhibitor Lead Generation: ATP-Competitive Scaffold with Zero Linker H-Bond Donors

The O-linked pyrimidine-piperidine scaffold is ideally suited for designing ATP-competitive kinase inhibitors where the diethylaminopyrimidine motif engages the hinge region and the ether linker contributes zero additional hydrogen-bond donors. This absence of linker HBD (ΔHBD = 0 vs. +1 for amino-linked analogs) favors passive membrane permeability and may reduce susceptibility to P-glycoprotein (P-gp)-mediated efflux, a critical consideration for CNS-targeted kinase programs. [1] Researchers should prioritize this compound when permeability—rather than additional hinge hydrogen bonding—is the primary pharmacokinetic optimization parameter.

Parallel Library Synthesis via Boc Deprotection-Diversification Sequence

The Boc-protected piperidine enables a highly modular two-step diversification strategy compatible with 96-well parallel synthesis workflows. Step 1: Acidic Boc deprotection (TFA/DCM, <30 min) exposes the piperidine NH. Step 2: The free amine undergoes N-acylation, sulfonylation, reductive amination, or Buchwald-Hartwig arylation to generate diverse compound libraries for structure-activity relationship (SAR) exploration. [2] This is the preferred procurement choice for medicinal chemistry teams requiring a common late-stage diversification intermediate, as it saves one synthetic step compared to deprotected analogs (CAS 1353966-46-7).

PDE4 Inhibitor Probe Design: Ether-Linked Pyrimidine-Piperidine Pharmacophore

The 6-(diethylamino)pyrimidin-4-yl ether motif is structurally related to known PDE4 inhibitor pharmacophores, as evidenced by the broader class of O-linked pyrimidin-4-amine compounds disclosed in kinase and phosphodiesterase inhibitor patents (e.g., US8093246B2). [3] While direct IC50 data for this specific compound against PDE4 is not publicly available, the structural scaffold positions it as a credible starting point for PDE4 probe development. The ether linkage distinguishes it from amino-linked PDE4 chemotypes and may confer differential subtype selectivity profiles across PDE4A/B/C/D isoforms.

High-Purity Procurement for Assay-Ready Compound Management

With commercially verified purity of 98% (Leyan) or 95+% (Fluorochem), this compound meets the purity threshold required for direct use in biochemical and cell-based assays without additional purification. For industrial compound management groups and screening laboratories, the availability at 98% purity—exceeding the 95% standard of several amino-linked and piperazine analogs—reduces the risk of impurity-driven false positives in high-throughput screening (HTS) campaigns and ensures greater inter-lot reproducibility across longitudinal SAR studies.

Quote Request

Request a Quote for tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.